molecular formula C12H9ClN4OS B11042190 6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B11042190
M. Wt: 292.74 g/mol
InChI Key: KZYBZHDEQZYORG-UHFFFAOYSA-N
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Description

6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a 4-chlorobenzylsulfanyl substituent at the 6-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of the triazole intermediate with suitable dicarbonyl compounds.

    Introduction of the 4-chlorobenzylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the 4-chlorobenzylsulfanyl group is introduced at the 6-position of the triazolopyridazine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazolopyridazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic and optical characteristics.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring structure.

    1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused to the triazole ring, offering different biological activities.

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a tetrazine ring fused to the triazole ring, known for their energetic material properties.

Uniqueness

6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the 4-chlorobenzylsulfanyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

InChI

InChI=1S/C12H9ClN4OS/c13-9-3-1-8(2-4-9)7-19-11-6-5-10-14-15-12(18)17(10)16-11/h1-6H,7H2,(H,15,18)

InChI Key

KZYBZHDEQZYORG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN3C(=NNC3=O)C=C2)Cl

Origin of Product

United States

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